molecular formula C11H16O4 B143359 Methyleugenolglycol CAS No. 26509-45-5

Methyleugenolglycol

Cat. No.: B143359
CAS No.: 26509-45-5
M. Wt: 212.24 g/mol
InChI Key: NZKYZDCTLPYISK-UHFFFAOYSA-N
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Preparation Methods

Methyleugenolglycol can be synthesized through several routes. One common method involves the esterification of eugenol with glycol under specific reaction conditions . The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve the use of solvent extraction and purification techniques to isolate and purify the compound .

Chemical Reactions Analysis

Methyleugenolglycol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often aldehydes or ketones.

    Reduction: this compound can be reduced using reducing agents like sodium borohydride, leading to the formation of alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Scientific Research Applications

Methyleugenolglycol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyleugenolglycol involves its interaction with various molecular targets. It is known to exert its effects by modulating enzyme activities and signaling pathways . For instance, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage . Additionally, it can interact with receptors on cell membranes, influencing cellular responses and signaling cascades .

Comparison with Similar Compounds

Methyleugenolglycol is similar to other alkenebenzene derivatives such as eugenol and isoeugenol . it is unique due to its specific glycol moiety, which imparts distinct chemical and biological properties . Unlike eugenol, this compound has enhanced solubility and stability, making it more suitable for certain applications .

Similar Compounds

  • Eugenol
  • Isoeugenol
  • Methyleugenol

This compound stands out due to its unique combination of chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyleugenolglycol, a derivative of methyleugenol, has garnered attention due to its potential biological activities and implications for health. This article provides a detailed overview of its biological activity, focusing on its carcinogenic potential, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is a phenolic compound derived from eugenol, characterized by the presence of a methoxy group and an alcohol functional group. Its chemical structure can be represented as follows:

C11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3

This structure is crucial for understanding its biological interactions and activities.

Carcinogenic Potential

Evidence from Animal Studies:
Methyleugenol has been classified as "reasonably anticipated to be a human carcinogen" based on studies conducted in experimental animals. Research indicates that oral exposure to methyleugenol resulted in tumors in various rodent species, particularly liver tumors (hepatocellular adenomas and carcinomas) as well as tumors in the stomach, kidney, mammary gland, and skin .

  • Mechanistic Insights:
    • Methyleugenol undergoes metabolic activation through several pathways leading to DNA-reactive intermediates. These pathways include hydroxylation at the allylic side chain and oxidation of the double bond .
    • Studies have shown that the 1′-hydroxy metabolites are more potent genotoxic agents than the parent compound itself .

Human Studies:
Currently, there are no epidemiological studies directly linking methyleugenol exposure to cancer in humans. However, its structural similarity to known carcinogens raises concerns regarding its safety in food and cosmetic products .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

  • Antibacterial Activity:
    A study evaluating essential oils rich in methyleugenol found that it exhibited substantial antibacterial effects against human pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, revealing effective concentrations that inhibit bacterial growth .
  • Antifungal Activity:
    This compound has also been shown to possess antifungal properties. It disrupts ergosterol biosynthesis in fungal cells, leading to increased oxidative stress characterized by elevated lipid peroxidation (LPO) levels . This oxidative stress is a critical factor in the compound's mechanism of action against fungal pathogens.

Case Studies and Research Findings

Case Study on Essential Oils:
A notable case study examined the detection of methyleugenol in tea tree oil. The findings highlighted the presence of methyleugenol as a trace contaminant, raising questions about its implications for consumer safety and product formulation .

Research Findings Summary Table:

Study TypeFindingsReference
Animal CarcinogenicityTumor formation in liver and other organs; metabolic activation pathways
Antimicrobial ActivitySignificant antibacterial effects; MIC values established
Oxidative Stress InductionIncreased LPO levels; disruption of fungal cell membranes

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYZDCTLPYISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949371
Record name 3-(3,4-Dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26509-45-5
Record name 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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